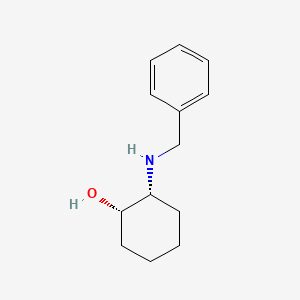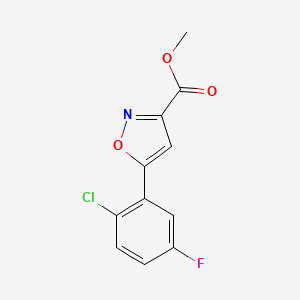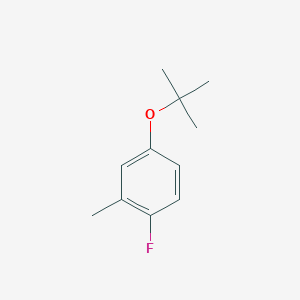
5-(tert-Butoxy)-2-fluorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butoxy)-2-fluorotoluene: is an organic compound characterized by the presence of a tert-butoxy group and a fluorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxy)-2-fluorotoluene typically involves the introduction of the tert-butoxy group and the fluorine atom onto the toluene ring. One common method is the reaction of 5-bromo-2-fluorotoluene with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the tert-butoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(tert-Butoxy)-2-fluorotoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized toluene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(tert-Butoxy)-2-fluorotoluene is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, the compound can be used as a building block for the synthesis of bioactive molecules. Its structural features may impart specific biological activities to the synthesized compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(tert-Butoxy)-2-fluorotoluene depends on its specific application and the target molecules it interacts with. In general, the tert-butoxy group can act as a protecting group in organic synthesis, while the fluorine atom can influence the compound’s reactivity and stability. The molecular targets and pathways involved may vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
- 5-(tert-Butoxy)-2-chlorotoluene
- 5-(tert-Butoxy)-2-bromotoluene
- 5-(tert-Butoxy)-2-iodotoluene
Comparison: Compared to its analogs with different halogen atoms (chlorine, bromine, iodine), 5-(tert-Butoxy)-2-fluorotoluene exhibits unique reactivity due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical behavior, making it distinct from its halogenated counterparts.
Propriétés
Formule moléculaire |
C11H15FO |
|---|---|
Poids moléculaire |
182.23 g/mol |
Nom IUPAC |
1-fluoro-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |
Clé InChI |
BUSWZZZMCUMCDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


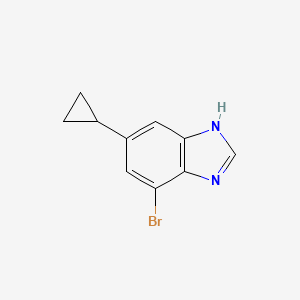

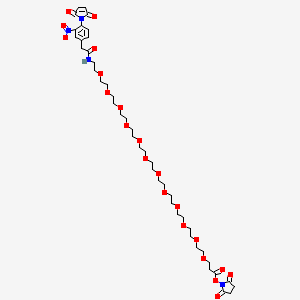
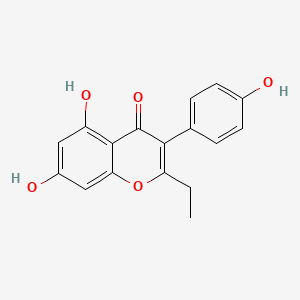

![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)
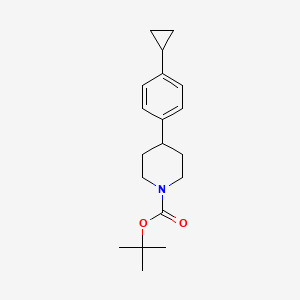
![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)


![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)
